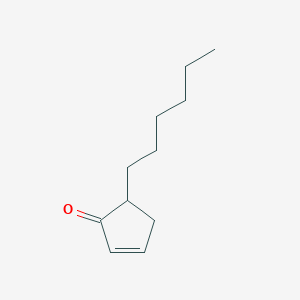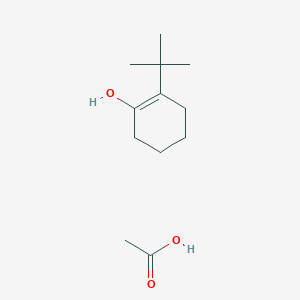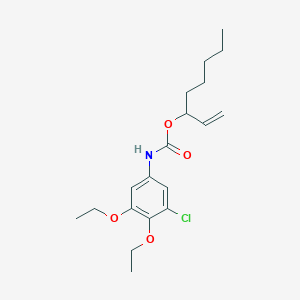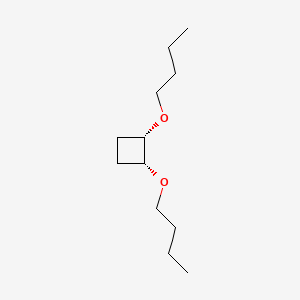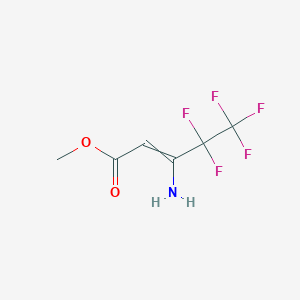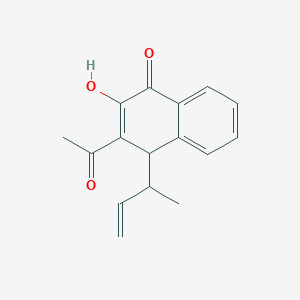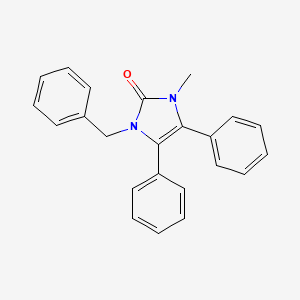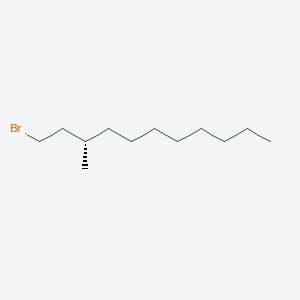
1-Ethoxy-2-methylpropane;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2-methylpropane, also known as ethyl isobutyl ether, is an organic compound with the molecular formula C6H14O. It is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is commonly used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-methylpropane can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods: In industrial settings, ethers like 1-ethoxy-2-methylpropane are often produced by the sulfuric-acid-catalyzed reaction of alcohols. This method involves the S_N2 displacement of water from a protonated ethanol molecule by the oxygen atom of a second ethanol molecule .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-methylpropane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents.
Reduction: Reduction reactions are less common for ethers but can occur under specific conditions.
Substitution: Ethers can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while substitution reactions can produce various substituted ethers .
Scientific Research Applications
1-Ethoxy-2-methylpropane has several applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its properties make it useful in certain biochemical assays.
Medicine: It is investigated for potential pharmaceutical applications.
Industry: It is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism by which 1-ethoxy-2-methylpropane exerts its effects involves interactions with molecular targets and pathways. For example, in oxidation reactions, the compound’s oxygen atom can form bonds with other atoms, leading to the formation of new products. The specific pathways depend on the reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
Diethyl Ether: Another common ether with similar properties but different molecular structure.
Methyl tert-butyl Ether: Used as an octane booster in gasoline.
Ethylene Glycol Dimethyl Ether: Known for its use in various industrial applications .
Uniqueness: 1-Ethoxy-2-methylpropane is unique due to its specific molecular structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
CAS No. |
88029-15-6 |
|---|---|
Molecular Formula |
C6H14OZn |
Molecular Weight |
167.6 g/mol |
IUPAC Name |
1-ethoxy-2-methylpropane;zinc |
InChI |
InChI=1S/C6H14O.Zn/c1-4-7-5-6(2)3;/h6H,4-5H2,1-3H3; |
InChI Key |
MMVOUMMBUZYEOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C)C.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-](/img/structure/B14404873.png)
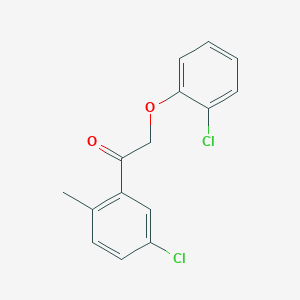
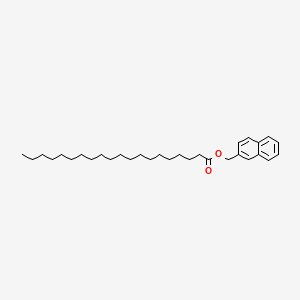
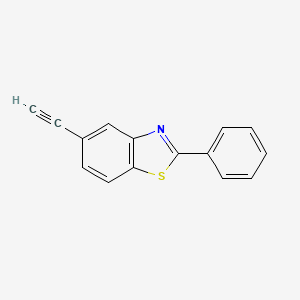
![N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B14404894.png)
![2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14404900.png)
